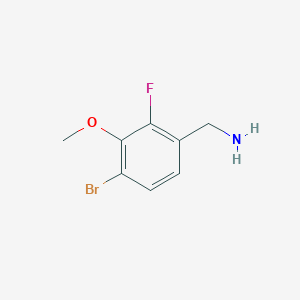

(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine

Description

(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine is a halogenated aromatic amine characterized by a phenyl ring substituted with bromine (Br) at position 4, fluorine (F) at position 2, and a methoxy group (-OCH₃) at position 3, with a methanamine (-CH₂NH₂) group attached. Its synthesis likely involves halogenation and coupling reactions, as seen in analogous compounds synthesized via Suzuki-Miyaura coupling and nitrile reduction .

Properties

Molecular Formula |

C8H9BrFNO |

|---|---|

Molecular Weight |

234.07 g/mol |

IUPAC Name |

(4-bromo-2-fluoro-3-methoxyphenyl)methanamine |

InChI |

InChI=1S/C8H9BrFNO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,4,11H2,1H3 |

InChI Key |

AJWRGZTXNPMJIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1F)CN)Br |

Origin of Product |

United States |

Preparation Methods

Halogenation and Methoxy Group Introduction

A common approach begins with a suitably substituted aniline or phenol. For example, 2-fluoro-3-methoxyaniline can be selectively brominated using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at room temperature for approximately 3 hours. This reaction affords 4-bromo-2-fluoro-3-methoxyaniline with high yield (up to 98%) and purity.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Bromination | NBS in DMF, 20 °C, 3 h | 4-Bromo-2-fluoro-3-methoxyaniline | 98 |

This method is well-documented and provides a reliable route to the brominated intermediate necessary for further transformations.

Conversion to Methanamine Derivative

The conversion of the brominated intermediate to (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine involves nucleophilic substitution and reduction steps:

Nucleophilic substitution reaction: The brominated aromatic compound undergoes nucleophilic substitution with an appropriate amine source or precursor under basic conditions (e.g., in N,N-dimethylformamide with a base such as sodium hydroxide or triethylamine).

Reduction: The intermediate formed is subjected to reduction using reagents such as boron trifluoride etherate and triethylsilane or sodium hydroxide/methanol systems to convert intermediates (e.g., imines or nitro groups) to the corresponding amine.

Deprotection: If protective groups are used (e.g., acetyl groups), deprotection is carried out in methanol or mixed solvents (methanol, tetrahydrofuran, water) with bases or acids such as methanesulfonic acid.

This sequence ensures high selectivity and yield of the target amine, with reaction parameters such as solvent ratios and molar ratios optimized for efficiency.

Alternative Synthetic Routes

Other methods include Mitsunobu reactions for ether formation followed by deprotection, or direct nucleophilic substitution on halogenated intermediates, depending on the availability of starting materials and desired scale.

The following table summarizes key reaction parameters for the preparation steps:

| Reaction Step | Solvent(s) | Temperature | Molar Ratios | Notes |

|---|---|---|---|---|

| Bromination | DMF | Room temperature | NBS:substrate = 1:1 | Stirring for 3 h, high yield |

| Nucleophilic substitution | DMF | Room temperature | Base:substrate = 1-3:1 | Sodium hydroxide or triethylamine |

| Reduction | 1,2-Dichloroethane + acetonitrile | Ambient to reflux | Boron trifluoride etherate:substrate = 1.2-3:1 | Triethylsilane as hydride source |

| Deprotection | Methanol or MeOH/THF/H2O mixtures | Room temperature | Methanesulfonic acid:substrate = 1.2-3:1 | Reaction endpoint by TLC or HPLC |

Fine-tuning solvent ratios and molar equivalents is critical to maximize yield and purity.

- The bromination step is highly regioselective, favoring substitution at the 4-position due to electronic effects of fluorine and methoxy substituents.

- The reduction step using boron trifluoride etherate and triethylsilane is effective for converting intermediates to the amine with minimal side reactions.

- Deprotection under mild acidic conditions avoids degradation of sensitive functional groups.

- Analytical techniques such as HPLC, TLC, and ESI-MS confirm the structure and purity of intermediates and final products.

| Step No. | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Yield/Remarks |

|---|---|---|---|---|

| 1 | Bromination | NBS in DMF, 20 °C, 3 h | 4-Bromo-2-fluoro-3-methoxyaniline | 98% yield, high regioselectivity |

| 2 | Nucleophilic substitution | Base (NaOH or triethylamine) in DMF | Substituted intermediate | Efficient substitution |

| 3 | Reduction | Boron trifluoride etherate + triethylsilane | (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine | High conversion, mild conditions |

| 4 | Deprotection | Methanesulfonic acid in MeOH or mixed solvents | Final amine product | Monitored by HPLC/TLC |

The preparation of (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine is effectively achieved via a multi-step synthesis involving selective bromination, nucleophilic substitution, reduction, and deprotection. Optimization of reaction conditions such as solvent choice, temperature, and reagent ratios is essential for high yield and purity. The methodologies described are supported by patent literature and peer-reviewed synthetic protocols, providing a robust framework for laboratory synthesis and potential scale-up.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methoxy group to a hydroxyl group.

Reduction: The compound can be reduced to remove the bromine or fluorine atoms.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under specific conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (4-Bromo-2-fluoro-3-hydroxyphenyl)methanamine, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including oxidation and substitution reactions, to yield derivatives that are valuable in both academic and industrial settings .

Building Block for Pharmaceuticals:

The compound is utilized as a building block in the development of pharmaceuticals. Its structural features allow for modifications that can lead to the creation of biologically active compounds. For instance, it is involved in synthesizing inhibitors for various biological targets, including enzymes relevant to cancer and neurodegenerative diseases .

Biological Applications

Pharmacological Studies:

Research has indicated that (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine may exhibit significant biological activity. Studies have explored its interactions with biomolecules, which could lead to the identification of new therapeutic agents. For example, compounds derived from this structure have shown potential as inhibitors of human monoamine oxidase, an enzyme linked to mood regulation and neurodegenerative disorders .

Cancer Research:

The compound's derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The unique combination of bromine and fluorine atoms in its structure may enhance its ability to interact with cellular targets, making it a candidate for further development in anti-cancer therapies .

Industrial Applications

Specialty Chemicals Production:

In industry, (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine is employed in the production of specialty chemicals. Its versatility allows it to be used in creating materials with specific properties tailored for applications in electronics, coatings, and more .

Material Science:

The compound's unique properties make it suitable for use in material science, particularly in developing polymers and composite materials that require specific thermal or mechanical characteristics .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules |

| Pharmaceuticals | Building block for drug development |

| Biological Studies | Potential inhibitors for enzymes related to diseases |

| Industrial Use | Production of specialty chemicals and materials |

| Material Science | Development of polymers with tailored properties |

Case Studies

-

Synthesis of Monoamine Oxidase Inhibitors:

A study demonstrated the synthesis of novel compounds derived from (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine that exhibited inhibitory activity against human monoamine oxidase. These findings suggest potential applications in treating depression and anxiety disorders . -

Cytotoxicity Testing:

Research involving derivatives of this compound showed promising results against various cancer cell lines, indicating its potential role as a chemotherapeutic agent. The structural modifications were crucial for enhancing bioactivity against specific targets within cancer cells .

Mechanism of Action

The mechanism by which (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromo-Substituted Methanamines

Key Differences : The target compound’s fluorine and methoxy groups introduce steric and electronic effects distinct from simpler bromophenyl analogs. Fluorine’s electronegativity may improve binding affinity in drug targets, while the methoxy group could modulate solubility .

Halogenated Derivatives

The target’s dual halogens (Br/F) may balance electronic effects for optimized pharmacokinetics .

Methoxy-Containing Derivatives

Key Differences : Trimethoxy derivatives exhibit reduced solubility compared to the target compound, highlighting the role of substituent positioning in physicochemical properties .

Heterocyclic Methanamines

Key Differences : Heterocyclic systems like thiophene or benzothiophene may enhance binding to biological targets but increase synthetic complexity compared to the target compound’s simpler phenyl backbone .

Biological Activity

(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, particularly focusing on its anticancer properties, antimicrobial effects, and other relevant biological activities.

- IUPAC Name : (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine

- Molecular Formula : C8H9BrFNO

- Molecular Weight : 220.07 g/mol

- CAS Number : 123652-95-9

Synthesis

The synthesis of (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine typically involves the bromination of 3-methoxyphenyl derivatives followed by fluorination and subsequent amination. Various synthetic routes have been explored to optimize yield and purity, with methods including nucleophilic substitution reactions and coupling reactions with amines.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, in vitro assays conducted on various cancer cell lines have demonstrated significant antiproliferative effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.095 |

| Hs578T (Triple-negative breast cancer) | 0.033 |

| MDA-MB-231 (Breast Cancer) | 0.620 |

The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to apoptosis in cancer cells. Notably, the compound has shown low toxicity in non-cancerous cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The minimum inhibitory concentrations (MIC) for various bacteria are currently being determined to establish its efficacy.

Case Studies

- Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine resulted in a significant reduction in cell viability at concentrations as low as 0.095 µM. Mechanistic studies indicated that the compound induced apoptosis through the downregulation of anti-apoptotic proteins such as Bcl2 and survivin while upregulating pro-apoptotic proteins like Bax .

- Antimicrobial Testing : A series of tests were conducted against Gram-positive and Gram-negative bacteria, showing promising results with several strains exhibiting susceptibility to the compound at low concentrations. Further investigations are ongoing to elucidate the specific mechanisms behind its antimicrobial action.

Structure-Activity Relationship (SAR)

The biological activity of (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine can be influenced by various structural modifications. Studies suggest that the presence of halogen substituents significantly enhances its anticancer activity. The SAR analysis indicates that modifications at the para position can lead to variations in potency against different cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : A plausible route involves bromination and fluorination of a pre-functionalized methoxyphenyl scaffold. For example, starting with 3-methoxy-2-fluorophenyl precursors, bromination at the para position can be achieved using (N-bromosuccinimide) under radical initiation (e.g., AIBN) in . Subsequent reduction of a nitrile or imine intermediate (e.g., via ) yields the primary amine . Reaction temperature and stoichiometry are critical: excess brominating agents may lead to di-substitution, while harsh reduction conditions could dehalogenate the aromatic ring.

Q. Which spectroscopic techniques are most effective for characterizing (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine?

- Methodological Answer :

- NMR : - and -NMR resolve substituent positions. The methoxy group () appears as a singlet (~3.8 ppm), while aromatic protons exhibit splitting patterns due to adjacent Br and F atoms. -NMR confirms fluorine integration .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for : 247.97 g/mol) and isotopic patterns (Br: 1:1 for ) .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond angles and confirms regiochemistry.

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The bromo and fluoro substituents enhance binding to hydrophobic pockets in enzymes/receptors, making it a versatile intermediate for:

- Kinase inhibitors : Fluorine improves metabolic stability, while bromine allows further functionalization (e.g., Suzuki coupling) .

- CNS-targeting agents : The methanamine group serves as a bioisostere for neurotransmitters like dopamine or serotonin .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 2–8°C under inert atmosphere (Ar/N) to prevent oxidation of the primary amine. Aqueous solutions require acidification (pH < 4) to avoid decomposition. Long-term storage in amber vials minimizes light-induced degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms.

- Purity assessment : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify impurities. Compare retention times with standards .

- Thermal analysis : DSC (Differential Scanning Calorimetry) identifies polymorphs by detecting multiple endothermic peaks .

Q. What computational tools are suitable for predicting the reactivity of (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Gaussian or ORCA software models transition states for (aryl halide displacement). Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at the bromine site .

- Molecular docking : AutoDock Vina predicts binding affinities to biological targets, guiding SAR studies .

Q. How does the steric and electronic interplay between substituents affect regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Steric effects : The 3-methoxy group hinders coupling at the ortho position, directing Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to the para-bromo site.

- Electronic effects : Fluorine’s -I effect activates the bromine for oxidative addition to Pd(0), while methoxy’s +R effect stabilizes intermediates .

Q. What strategies optimize synthetic yield while minimizing dehalogenation side reactions?

- Methodological Answer :

- Catalyst selection : Use PdCl(dppf) with bulky ligands (XPhos) to suppress β-hydride elimination.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states. Avoid protic solvents to prevent acid-mediated dehalogenation .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.